Isovalerylurea
Overview
Description
Isovalerylurea is a chemical compound that belongs to the class of organic compounds known as N-acyl ureas. These compounds are characterized by the presence of an urea moiety bearing an N-acyl group. This compound is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isovalerylurea can be achieved through the reaction of isovaleric acid with urea. The reaction typically involves heating isovaleric acid with urea under reflux conditions to form this compound. The reaction can be represented as follows:
Isovaleric Acid+Urea→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically involve the use of industrial reactors and controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Isovalerylurea can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo substitution reactions where the acyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
Isovalerylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying drug metabolism.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of isovalerylurea involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Isovalerylurea can be compared with other similar compounds such as:
Bromvalerylurea: A compound with similar structure but containing a bromine atom.
3-Methylbutyrylurea: Another N-acyl urea with a different acyl group.
α-(Cystein-S-yl)this compound: A derivative of this compound with a cysteine moiety.
Uniqueness: Its structure and reactivity make it a valuable compound for studying chemical reactions and biological interactions .
Properties
IUPAC Name |
N-carbamoyl-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4(2)3-5(9)8-6(7)10/h4H,3H2,1-2H3,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPBSNKRUDROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340881 | |
Record name | ISOVALERYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-08-0 | |
Record name | ISOVALERYLUREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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